molecular formula C18H18Cl2N2O2 B283774 2,5-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide

2,5-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide

Cat. No. B283774
M. Wt: 365.2 g/mol
InChI Key: ZDOAMBAWOAKSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as JNJ-26854165 and is known to have potential therapeutic effects in various diseases.

Mechanism of Action

JNJ-26854165 acts as a selective inhibitor of HDAC1, HDAC2, and HDAC3. HDACs are responsible for the deacetylation of lysine residues on histones, resulting in the repression of gene expression. By inhibiting HDACs, JNJ-26854165 increases the acetylation of histones, leading to the activation of genes involved in cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
JNJ-26854165 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been shown to inhibit the growth of cancer cells in animal models. In addition, JNJ-26854165 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using JNJ-26854165 in lab experiments are its specificity for HDAC1, HDAC2, and HDAC3, and its potential therapeutic effects in various diseases. However, the limitations of using JNJ-26854165 are its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research and development of JNJ-26854165. One direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of more potent and selective HDAC inhibitors based on the structure of JNJ-26854165. Furthermore, the potential therapeutic effects of JNJ-26854165 in other diseases such as neurodegenerative disorders and autoimmune diseases should be explored.
Conclusion
In conclusion, JNJ-26854165 is a promising compound with potential therapeutic effects in various diseases. Its mechanism of action as an HDAC inhibitor has been extensively studied, and its biochemical and physiological effects have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. The advantages and limitations of using JNJ-26854165 in lab experiments have been discussed, and several future directions for research and development have been proposed.

Synthesis Methods

The synthesis of JNJ-26854165 involves the reaction of 2,5-dichlorobenzoic acid with N-(4-formylphenyl)morpholine in the presence of triethylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The purity of the product is analyzed using high-performance liquid chromatography (HPLC).

Scientific Research Applications

JNJ-26854165 has been extensively studied for its potential therapeutic effects in various diseases such as cancer, Alzheimer's disease, and inflammatory disorders. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer effects by inducing cell cycle arrest, apoptosis, and differentiation in cancer cells.

properties

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

2,5-dichloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C18H18Cl2N2O2/c19-14-3-6-17(20)16(11-14)18(23)21-15-4-1-13(2-5-15)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,21,23)

InChI Key

ZDOAMBAWOAKSAW-UHFFFAOYSA-N

SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl

solubility

50.1 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.